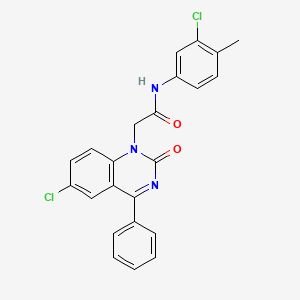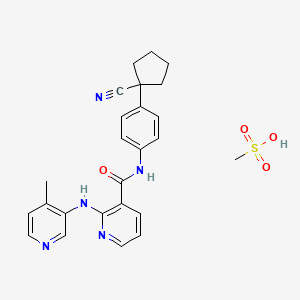
Apatinib (free base)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apatinib (free base), also known as Apatinib, is a small-molecule tyrosine kinase inhibitor. It selectively targets vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. This compound has shown promising results in clinical trials for the treatment of various cancers, including gastric carcinoma and non-small-cell lung cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Apatinib (free base) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and crystallization .
Industrial Production Methods
Industrial production of Apatinib (free base) follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Apatinib (free base) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Aplicaciones Científicas De Investigación
Apatinib (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study tyrosine kinase inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in inhibiting angiogenesis and its potential as an anti-cancer agent.
Medicine: Undergoing clinical trials for the treatment of various cancers, including gastric carcinoma and non-small-cell lung cancer.
Industry: Used in the development of new anti-cancer drugs and therapies
Mecanismo De Acción
Apatinib (free base) exerts its effects by selectively inhibiting the phosphorylation of VEGFR-2, which is a key regulator of angiogenesis. By blocking this pathway, the compound effectively inhibits the growth and proliferation of cancer cells. The molecular targets include VEGFR-2, c-Kit, and c-Src tyrosine kinases .
Comparación Con Compuestos Similares
Similar Compounds
PTK787/ZK222584 (Valatinib): Another tyrosine kinase inhibitor with similar targets but different efficacy and toxicity profiles.
Sorafenib: A multi-kinase inhibitor that targets VEGFR, PDGFR, and RAF kinases.
Sunitinib: A tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit.
Uniqueness
Apatinib (free base) is unique due to its high selectivity for VEGFR-2 and its potent anti-angiogenic and anti-tumor activities. It has shown superior efficacy in preclinical and clinical studies compared to other similar compounds .
Propiedades
Número CAS |
1218779-75-9; 811803-05-1 |
|---|---|
Fórmula molecular |
C25H27N5O4S |
Peso molecular |
493.58 |
Nombre IUPAC |
N-[4-(1-cyanocyclopentyl)phenyl]-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C24H23N5O.CH4O3S/c1-17-10-14-26-15-21(17)29-22-20(5-4-13-27-22)23(30)28-19-8-6-18(7-9-19)24(16-25)11-2-3-12-24;1-5(2,3)4/h4-10,13-15H,2-3,11-12H2,1H3,(H,27,29)(H,28,30);1H3,(H,2,3,4) |
Clave InChI |
BDGPIQYIFFSTGI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)C4(CCCC4)C#N.CS(=O)(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[4-(4-ethoxyphenyl)-5-{[(3-methylphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2444385.png)
![2-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2444386.png)
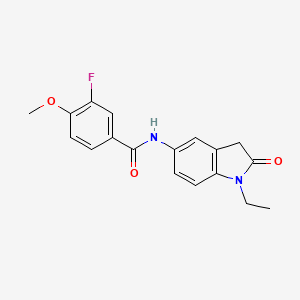
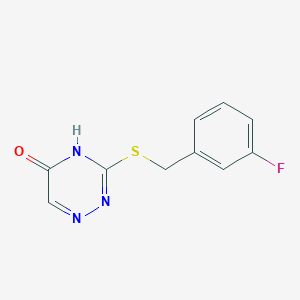
![5-Azaspiro[2.5]octan-7-ol](/img/structure/B2444392.png)
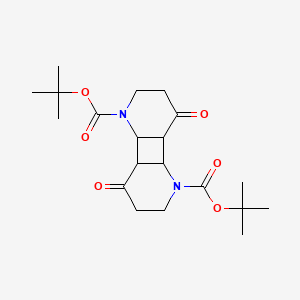
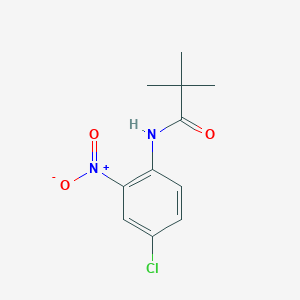
![Methyl 6-fluoro-4-[(4-methoxyphenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2444396.png)
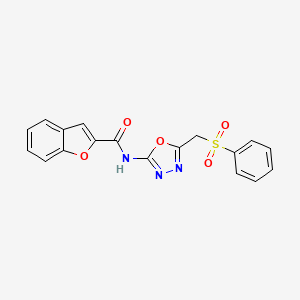
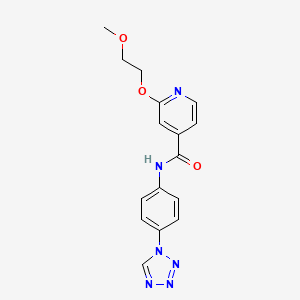
![2-{4-[(3,4-dichlorobenzyl)thio]butoxy}tetrahydro-2H-pyran](/img/structure/B2444399.png)
![2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2444400.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2444402.png)
